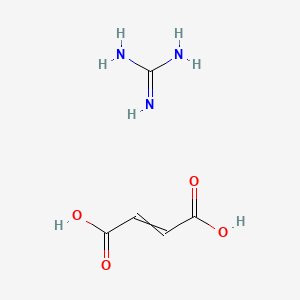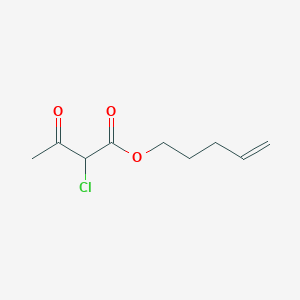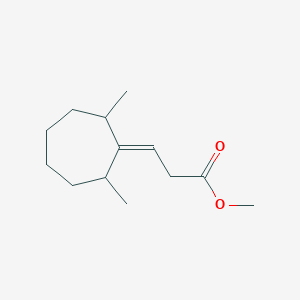
Methyl 3-(2,7-dimethylcycloheptylidene)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(2,7-dimethylcycloheptylidene)propanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings . This particular compound features a cycloheptylidene ring with two methyl groups and a propanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 3-(2,7-dimethylcycloheptylidene)propanoate typically involves the esterification of 3-(2,7-dimethylcycloheptylidene)propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: : On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products
Oxidation: 3-(2,7-dimethylcycloheptylidene)propanoic acid
Reduction: 3-(2,7-dimethylcycloheptylidene)propanol
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: : Methyl 3-(2,7-dimethylcycloheptylidene)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: : In biological research, this compound can be used to study ester hydrolysis and enzyme-catalyzed reactions involving esters .
Industry: : Industrially, this compound may be used in the production of fragrances, flavorings, and as a precursor in the synthesis of other valuable chemicals .
Mécanisme D'action
The mechanism of action for methyl 3-(2,7-dimethylcycloheptylidene)propanoate primarily involves its hydrolysis to form the corresponding acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that target ester bonds . The molecular targets and pathways involved in this process are typical of ester hydrolysis reactions, where the ester bond is cleaved by the addition of water.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl acetate: Another ester used widely in the industry for its solvent properties.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Uniqueness: : Methyl 3-(2,7-dimethylcycloheptylidene)propanoate is unique due to its cycloheptylidene ring structure, which imparts distinct chemical properties and reactivity compared to simpler esters like methyl acetate and ethyl acetate .
Propriétés
Numéro CAS |
61426-41-3 |
|---|---|
Formule moléculaire |
C13H22O2 |
Poids moléculaire |
210.31 g/mol |
Nom IUPAC |
methyl 3-(2,7-dimethylcycloheptylidene)propanoate |
InChI |
InChI=1S/C13H22O2/c1-10-6-4-5-7-11(2)12(10)8-9-13(14)15-3/h8,10-11H,4-7,9H2,1-3H3 |
Clé InChI |
WRGHQTJAPLCXSS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCC(C1=CCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



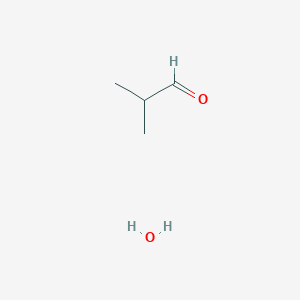

methyl}oxophosphanium](/img/structure/B14586250.png)
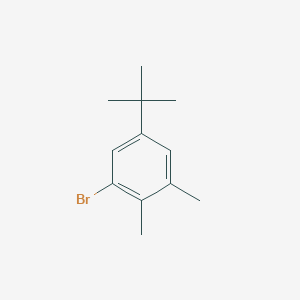
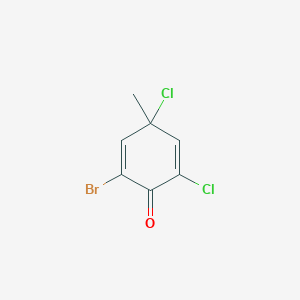
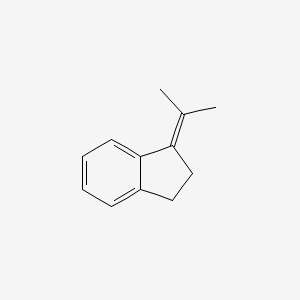

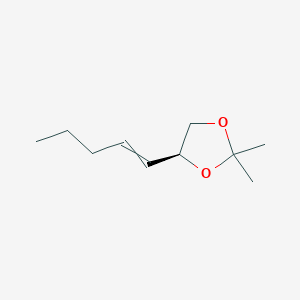
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
